Pasireotide

Descripción general

Descripción

Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed as a diaspartate salt called Signifor and is primarily used in the treatment of Cushing’s disease and acromegaly . This compound exhibits a high binding affinity for somatostatin receptors, particularly somatostatin receptor 5, making it a potent inhibitor of hormone secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pasireotide is synthesized through a liquid-phase total synthesis method. The synthesis involves a three-component condensation strategy, where the Pro 1 -Phe 6 peptide bond is selected as the final cyclization position . Two key fragments are synthesized using N, O -bis(trimethylsilyl)acetamide and N-hydroxysuccinimide ester as coupling agents . This method is scalable and produces the target peptide with an overall yield of 15% .

Industrial Production Methods: Industrial production of this compound involves solid-phase chemistry using a Fmoc/tBu protecting scheme and resin as solid support . This method, however, faces challenges such as lack of scalability and low purity of the final products . An alternative method involves fragment coupling to achieve high purity (>99.0%) by high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Pasireotide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.

Aplicaciones Científicas De Investigación

Pasireotide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its effects on hormone secretion and receptor binding.

Medicine: Primarily used in the treatment of Cushing’s disease and acromegaly

Industry: Utilized in the development of new therapeutic agents targeting somatostatin receptors.

Mecanismo De Acción

Pasireotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 5 . This binding inhibits the secretion of corticotropin from the pituitary adenoma, leading to decreased cortisol secretion from the adrenal glands . In patients with acromegaly, this compound binds to somatostatin receptor 2 and somatostatin receptor 5, resulting in decreased growth hormone and insulin-like growth factor 1 levels .

Comparación Con Compuestos Similares

Octreotide: A first-generation somatostatin analog with a higher affinity for somatostatin receptor 2.

Lanreotide: Another first-generation somatostatin analog with similar properties to octreotide.

Vapreotide: A somatostatin analog used in the treatment of gastrointestinal bleeding.

Pasireotide’s unique binding profile and higher affinity for somatostatin receptor 5 make it a valuable therapeutic agent in the treatment of endocrine disorders .

Propiedades

Key on ui mechanism of action |

Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. |

|---|---|

Número CAS |

396091-73-9 |

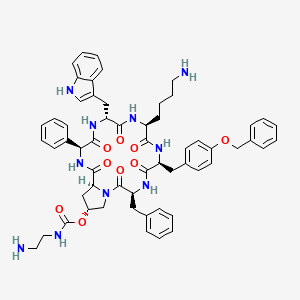

Fórmula molecular |

C60H67F3N10O11 |

Peso molecular |

1161.2 g/mol |

Nombre IUPAC |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |

Clave InChI |

REVVFYZEISKUMT-QKXVGOHISA-N |

SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |

SMILES isomérico |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

396091-73-9 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in water. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-) pasireotide SOM 230 SOM-230 SOM230 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pasireotide and how does it work?

A: this compound (formerly known as SOM230) is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones, including growth hormone (GH) [, , , ]. Unlike first-generation somatostatin analogs (SSAs) like Octreotide and Lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), this compound binds with high affinity to SSTR1, 2, 3, and 5 [, , , , , ]. This broader binding profile contributes to its distinct pharmacological properties.

Q2: How does this compound's binding to different SSTR subtypes impact its activity?

A: The superior efficacy of this compound compared to first-generation SSAs is attributed to its high affinity for SSTR5 [, ]. Research suggests that SSTR5 activation plays a crucial role in suppressing GH secretion [, , ]. In corticotroph cells, this compound's action is mainly mediated through SSTR5, while its effect on SSTR2 is considered negligible []. This is in contrast to Octreotide, which primarily targets SSTR2 [, ].

Q3: What are the downstream effects of this compound binding to SSTRs?

A: this compound binding to SSTRs triggers a cascade of intracellular events, ultimately leading to the inhibition of hormone release [, ]. This includes:

- Inhibition of adenylate cyclase activity: Leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [, ].

- Activation of phosphotyrosine phosphatases: Resulting in the dephosphorylation and inactivation of signaling molecules involved in hormone secretion [, ].

- Inhibition of intracellular calcium mobilization: Further suppressing hormone release [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you would need to consult resources like the drug's monograph, chemical databases, or manufacturer information.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound. Spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) spectra, are not provided in these papers.

Q6: What conditions is this compound used to treat?

A6: this compound is approved for the treatment of:

- Acromegaly: A hormonal disorder caused by excessive GH secretion [, , , , , ]. this compound is indicated for patients who have inadequate response or intolerance to first-generation SSAs [, , , , ].

- Cushing's Disease: A condition characterized by prolonged exposure to high levels of the hormone cortisol [, , , , ]. This compound is an option for patients who are not eligible for surgery or have persistent/recurrent disease after surgery [, , ].

Q7: How effective is this compound in treating acromegaly?

A: Clinical trials have shown that this compound effectively controls GH and IGF-1 levels in patients with acromegaly [, , , , ]. In a head-to-head trial, this compound demonstrated superior efficacy compared to Octreotide LAR in achieving biochemical control (defined as GH <2.5 μg/L and normal IGF-1) [].

Q8: How does the efficacy of this compound compare in patients with different baseline GH levels?

A: In a Phase 3b open-label study, this compound achieved biochemical control (mGH <1 μg/L and IGF-1

Q9: How does this compound compare to first-generation SSAs in controlling tumor size in acromegaly?

A: While both this compound and first-generation SSAs can reduce tumor volume in acromegaly, this compound has shown a greater tumor shrinkage effect in some studies [, , ]. This is likely due to its broader SSTR binding profile and the potential involvement of SSTR5 in mediating antiproliferative effects [, , ].

Q10: What are the common side effects of this compound?

A10: The most common side effects of this compound include:

- Hyperglycemia: Due to its inhibitory effects on insulin secretion [, , , , , ].

- Gastrointestinal disturbances: Such as nausea, diarrhea, abdominal pain, and flatulence [, , , , , ].

- Injection site reactions: This is more common with subcutaneous administration [, , ].

Q11: How is this compound-induced hyperglycemia managed?

A11: Management of this compound-induced hyperglycemia typically involves:

- Monitoring blood glucose levels: Close monitoring allows for timely intervention [, , , ].

- Lifestyle modifications: Dietary changes and exercise can help regulate blood glucose [, , ].

- Antidiabetic medications: Metformin alone or in combination with other oral antidiabetic agents or insulin may be required [, , , , ].

Q12: What factors might predict the development of this compound-induced hyperglycemia?

A12: Research suggests that several factors might increase the risk of developing hyperglycemia with this compound, including:

- Older age: Older patients might be more susceptible [, , , ].

- Pre-existing diabetes or prediabetes: Those with pre-existing glucose metabolism issues have a higher risk [, , , ].

- Higher baseline HbA1c and fasting plasma glucose: Elevated baseline levels might indicate increased susceptibility [, , , ].

Q13: Does the risk of this compound-induced hyperglycemia worsen over time?

A: A real-world observational study (NCT02310269) found a lower incidence of hyperglycemia in patients who continued this compound from a previous trial compared to those newly initiated on the drug []. This suggests that with appropriate management at the onset, this compound-induced hyperglycemia might not necessarily worsen over time [].

Q14: Are there known mechanisms of resistance to this compound?

A14: While this compound offers a therapeutic advantage in some cases of resistance to first-generation SSAs, resistance mechanisms can still occur. Some factors associated with this compound resistance include:

- Low or absent SSTR5 expression: As SSTR5 is a primary target of this compound, its downregulation or absence can lead to resistance [, , ].

- Specific USP8 mutations: Mutations in the ubiquitin specific peptidase 8 (USP8) gene, commonly found in ACTH-secreting pituitary tumors, can influence this compound responsiveness []. For instance, the S718del and C40-USP8 mutations have been associated with a lack of response to this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.